![molecular formula C12H20N2O2 B1462951 Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate CAS No. 1221723-50-7](/img/structure/B1462951.png)
Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate
Overview
Description
“Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate” is a chemical compound with the molecular formula C12H20N2O2 . It has a molecular weight of 224.30 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI key for “Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate” is YTSDLLBBIHAWMB-UHFFFAOYSA-N . This key can be used to search databases for more information about the compound’s structure.Physical And Chemical Properties Analysis
“Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available sources .Scientific Research Applications
Synthesis Methods and Chemical Reactions
- Ethyl({[acryloyl(furan-2-ylmethyl)amino]acetyl}amino)acetate was synthesized through a Ugi four-component reaction, showcasing a method for creating glycine ester derivatives with potential applications in material science and pharmaceuticals (S. D. Ganesh et al., 2017).
- OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) demonstrated superiority in purity and yield when used as an additive in the synthesis of α-ketoamide derivatives, highlighting its utility in organic synthesis (A. El‐Faham et al., 2013).
- A novel spiro-polycondensed heterocyclic system was achieved by synthesizing ethyl (2-acetyl-1-cyano-1,2,3,4-tetrahydro-1-isoquinolyl)acetate, indicating potential for developing new heterocyclic compounds for pharmaceutical applications (S. Gemma et al., 2002).
Molecular Docking and Enzyme Inhibition Studies
- Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and exhibited significant inhibition against α-glucosidase and β-glucosidase enzymes, suggesting potential applications in treating diabetes or other metabolic disorders (Ayesha Babar et al., 2017).
Antitumor Activity
- Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate demonstrated distinct inhibition of cancer cell proliferation, suggesting its potential as a novel antitumor agent (Ju Liu et al., 2018).
Solvent Effects and Solubility Studies
- Studies on solubility, model correlation, and solvent effect of related compounds offer insights into their physicochemical properties, which are crucial for formulation development in pharmaceuticals (A. Zhu et al., 2019).
Catalytic and Synthetic Applications
- (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate was used for racemization-free esterification, thioesterification, amidation, and peptide synthesis, highlighting its utility in peptide chemistry and drug synthesis (J. Chandra et al., 2018).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
ethyl 2-[2-cyanoethyl(cyclopentyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-16-12(15)10-14(9-5-8-13)11-6-3-4-7-11/h11H,2-7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSDLLBBIHAWMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCC#N)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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